molecular formula C12H11BrN4O3 B568199 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione CAS No. 121732-16-9

6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione

Cat. No.: B568199
CAS No.: 121732-16-9
M. Wt: 339.149
InChI Key: BVRQODGFLQSUBG-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multiple steps, starting from commercially available anthranilic acid derivatives. The synthetic routes often include:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique compared to other quinazoline derivatives due to its specific functional groups and biological activities. Similar compounds include:

These compounds share a similar quinazoline core but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

121732-16-9

Molecular Formula

C12H11BrN4O3

Molecular Weight

339.149

IUPAC Name

6-(bromomethyl)-4-hydroxy-2,3-dimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione

InChI

InChI=1S/C12H11BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h6,19H,3H2,1-2H3,(H,15,16,20)

InChI Key

BVRQODGFLQSUBG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C(=C3C(C2=O)C(=O)N=C(N3)CBr)O

Synonyms

8H-Imidazo[4,5-g]quinazolin-8-one, 6-(bromomethyl)-3,5-dihydro-4,9-dihydroxy-2,3-dimethyl- (9CI)

Origin of Product

United States

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